molecular formula C43H66O14 B1672571 Gymnemic acid I CAS No. 122168-40-5

Gymnemic acid I

Katalognummer B1672571
CAS-Nummer: 122168-40-5
Molekulargewicht: 807 g/mol
InChI-Schlüssel: VEFSVJGWJQPWFS-KANBBQNYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gymnemic acid I is a triterpene glycoside found in Gymnema sylvestre . It has antihyperglycemic activities and inhibits glucose-induced phosphorylation of serine 70 on S6 kinase (S6K1) and serine 2448 on mTOR, caspase-3 activity, and apoptosis . It also increases autophagy in MIN-6 pancreatic β cells when used at a concentration of 5 µg/ml .


Synthesis Analysis

Gymnemic acid I is one of the main components among a group of bioactive triterpene saponins belonging to the gymnemic acid class . The plant Gymnema sylvestre, widely used in traditional medicine, is known to contain these saponins . Gymnemic acid was fermented separately by Lactobacillus casei, Lactobacillus rhamnosus, Bifidobacterium bifidum, and by their mix co-culture .


Molecular Structure Analysis

The molecular formula of Gymnemic acid I is C43H66O14 . It is a triterpenoid saponin, composed of a triterpene backbone with one or more sugar molecules attached .


Chemical Reactions Analysis

Gymnemic acid I has been found to interact with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolysis pathway .


Physical And Chemical Properties Analysis

Gymnemic acid I is a powder . Its molecular weight is 806.97 .

Wissenschaftliche Forschungsanwendungen

  • Diabetes Management

    • Application : Gymnemic acid has been shown to stimulate the release of insulin from pancreatic cells, promoting glucose uptake by cells and reducing the amount of sugar in the bloodstream . This makes it a promising natural remedy for managing diabetes and improving glycemic control .
    • Method : The application involves the oral intake of Gymnemic acid, typically through supplements or extracts from the Gymnema sylvestre plant .
    • Results : While specific quantitative data is not provided in the source, the overall outcome is an improvement in glycemic control .
  • Production of Gymnemic Acid

    • Application : Modern biotechnological techniques involving the establishment of cell and organ cultures from G. sylvestre assist in fulfilling the need for gymnemic acid production .
    • Method : The process involves the establishment of cell and organ cultures for the production of a potent antidiabetic molecule gymnemic acid . Various elicitors are used for improved production of gymnemic acid .
    • Results : The result is the sustainable production of gymnemic acid which could be met by establishment of bioreactor scale production .
  • Antioxidant Activity

    • Application : Gymnemic acid possesses antioxidant properties .
    • Method : The antioxidant activity of Gymnemic acid is typically assessed through in vitro assays .
    • Results : While specific quantitative data is not provided in the source, the overall outcome is that Gymnemic acid exhibits antioxidant activity .
  • Inhibition of α-glucosidase enzyme

    • Application : Gymnemic acids, including Gymnemic acid I, have been found to inhibit the α-glucosidase enzyme . This enzyme is responsible for breaking down carbohydrates into simple sugars. By inhibiting this enzyme, Gymnemic acid can potentially slow down the absorption of sugar in the body, which can be beneficial for managing blood sugar levels .
    • Method : The application typically involves in vitro assays to test the inhibitory effect of Gymnemic acid on the α-glucosidase enzyme .
    • Results : While specific quantitative data is not provided in the source, the overall outcome is that Gymnemic acid exhibits inhibitory activity against the α-glucosidase enzyme .
  • Inhibition of Protein Biosynthesis

    • Application : Gymnemic acid has been found to inhibit protein biosynthesis by interacting with ribosome machinery . This could potentially have implications in the treatment of diseases where protein synthesis is dysregulated .
    • Method : The application typically involves in vitro assays to test the inhibitory effect of Gymnemic acid on protein biosynthesis .
    • Results : While specific quantitative data is not provided in the source, the overall outcome is that Gymnemic acid exhibits inhibitory activity against protein biosynthesis .
  • Sweetness Inhibition

    • Application : Gymnemic acid I has the highest anti-sweet properties among the gymnemic acids . It suppresses the sweetness of most of the sweeteners including intense artificial sweeteners such as aspartame and natural sweeteners such as thaumatin, a sweet protein .
    • Method : The application involves the oral intake of Gymnemic acid I, typically through supplements or extracts from the Gymnema sylvestre plant .
    • Results : The anti-sweet activity is reversible, but sweetness recovery on the tongue can take more than 10 minutes .
  • Lipid-Lowering Activity

    • Application : Gymnemic acid has been shown to have lipid-lowering properties . This could potentially be beneficial in managing conditions like hyperlipidemia and cardiovascular diseases .
    • Method : The application typically involves the oral intake of Gymnemic acid, usually through supplements or extracts from the Gymnema sylvestre plant .
    • Results : While specific quantitative data is not provided in the source, the overall outcome is a reduction in lipid levels .
  • Antimicrobial Activity

    • Application : Gymnemic acid has demonstrated antimicrobial activity, showing promise in its ability to inhibit the growth of certain bacteria and fungi . This makes it a potential candidate for the development of antimicrobial agents .
    • Method : The application typically involves in vitro assays to test the antimicrobial effect of Gymnemic acid .
    • Results : While specific quantitative data is not provided in the source, the overall outcome is that Gymnemic acid exhibits antimicrobial activity .
  • Anti-Inflammatory Activity

    • Application : Gymnemic acid has demonstrated anti-inflammatory activities . This may contribute to its potential therapeutic applications in the management of various health conditions .
    • Method : The application typically involves in vitro assays to test the anti-inflammatory effect of Gymnemic acid .
    • Results : While specific quantitative data is not provided in the source, the overall outcome is that Gymnemic acid exhibits anti-inflammatory activity .
  • Inhibition of Glucose-Induced Phosphorylation

    • Application : Gymnemic acid I inhibits glucose-induced phosphorylation of serine 70 on S6 kinase (S6K1) and serine 2448 on mTOR, caspase-3 activity, and apoptosis, as well as increases autophagy in MIN-6 pancreatic beta cells .
    • Method : The application typically involves in vitro assays to test the inhibitory effect of Gymnemic acid I on glucose-induced phosphorylation .
    • Results : The result is an inhibition of glucose-induced phosphorylation when Gymnemic acid I is used at a concentration of 5 µg/ml .

Safety And Hazards

It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of Gymnemic acid I . Prolonged or repeated exposure should be avoided and all sources of ignition should be kept away . It is also advised to avoid dust formation and avoid contacting with skin and eye .

Zukünftige Richtungen

Gymnemic acid I holds great prospects in dietary as well as pharmacological applications . It could potentially be used as a source of nutraceuticals or as a functional food ingredient . These findings suggest the potential value of GA-rich PCD extract powder in various applications in the pharmaceutical, nutraceutical, or food industries .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66O14/c1-10-21(2)36(53)57-34-33(50)43(20-54-22(3)45)24(17-38(34,4)5)23-11-12-26-39(6)15-14-28(55-37-31(49)29(47)30(48)32(56-37)35(51)52)40(7,19-44)25(39)13-16-41(26,8)42(23,9)18-27(43)46/h10-11,24-34,37,44,46-50H,12-20H2,1-9H3,(H,51,52)/b21-10+/t24-,25+,26+,27-,28-,29-,30-,31+,32-,33-,34-,37+,39-,40-,41+,42+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFSVJGWJQPWFS-ZXKKMYOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474619
Record name Gymnemic acid I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

807.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gymnemic acid I

CAS RN

122168-40-5
Record name (3β,4α,16β,21β,22α)-28-(Acetyloxy)-16,22,23-trihydroxy-21-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]olean-12-en-3-yl β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122168-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gymnemic acid I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122168405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gymnemic acid I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GYMNEMIC ACID I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N67JJ0K34T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
157
Citations
N MURAKAMI, T MURAKAMI, M KADOYA… - Chemical and …, 1996 - jstage.jst.go.jp
… sylvestre, gymnemic acid I (3)?) during the isolation procedure, acyl migrations of 1, 2, and 3 … (9) and IV (10), enough samples gymnemic acid I (3) 5 55.5i6.4 26.4i6.2 5.7i2.3 to examine …
Number of citations: 114 www.jstage.jst.go.jp
Y Sugihara, H Nojima, H Matsuda… - Journal of Asian …, 2000 - Taylor & Francis
… Gymnemic acid I-IV have found to completely suppress sweet sensation [S]. Gymnemic acid I1 and IV at 0.5 mM inhibit significantly the glucose uptake into small intestinal fragments of …
Number of citations: 259 www.tandfonline.com
A Capolupo, R Esposito, A Zampella… - Journal of natural …, 2017 - ACS Publications
… of the gymnemic acids, gymnemic acid I (1) was selected as a … have revealed the ability of gymnemic acid I (1) to inhibit the … on the glucuronic acid moiety of gymnemic acid I (1) in the …
Number of citations: 11 pubs.acs.org
Y Wu, Y Hu, Y Yuan, Y Luo, D Lai… - Journal of Cellular …, 2019 - Wiley Online Library
… Gymnemic acid I (GA I) is a bioactive component extracted from Gymnema sylvestre. It functions … DMEM: Dulbecco's modified Eagle's medium; GA I: gymnemic acid I [Color figure can be …
Number of citations: 13 onlinelibrary.wiley.com
K Yoshikawa, K Amimoto, S Arihara… - Chemical and …, 1989 - jstage.jst.go.jp
… We have already isolated four main active principles named gymnemic acid I, II, III and IV.4) The present paper deals with the isolation and structure determination of the three novel …
Number of citations: 69 www.jstage.jst.go.jp
P Tiwari, P Sharma, F Khan… - … -Aided Drug Design, 2015 - ingentaconnect.com
… QSAR and ADMET studies based other predicted active gymnemc acid analogues were gymnemic acid I, gymnemic acid II, gymnemic acid III, gymnemic acid VIII, gymnemic acid X, …
Number of citations: 12 www.ingentaconnect.com
N Sivaramakumar, YG Kumar… - Ind. J. Pharm …, 2023 - pdfs.semanticscholar.org
… The computational analyses found that among three compounds, Gymnemic Acid-I is predominantly stabilised by nine hydrogen bonding interactions, including Tyr 46, Lys 120, Ser 216…
Number of citations: 4 pdfs.semanticscholar.org
K Yoshikawa, M Nakagawa, R Yamamoto… - Chemical and …, 1992 - jstage.jst.go.jp
… Furthermore aglycone carbon signals in the "C-NMR spectrum of 4 were in good agreement with those of gymnemic acid I (8), one of the main antisweet substances contained in this …
Number of citations: 110 www.jstage.jst.go.jp
M Maeda, T Iwashita, Y Kurihara - Tetrahedron letters, 1989 - Elsevier
… In the present study, we purified by HPLC two homologues of gymnemic acid I (1) and II (2) having strong antisweet activity and determined their structures as glucuronides of …
Number of citations: 60 www.sciencedirect.com
Y NAKAMURA, Y TSUMURA, Y TONOGAI… - Food Hygiene and …, 1997 - jstage.jst.go.jp
Contents of gymnemic acids were investigated in 21 kinds of commercial health foods using Gymnema sylvestre leaves or extract. A hot water extract of each sample was acidified and …
Number of citations: 11 www.jstage.jst.go.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.